molecular formula C9H6ClNO2 B1626102 1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride CAS No. 74572-58-0

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride

Cat. No.: B1626102
CAS No.: 74572-58-0
M. Wt: 195.6 g/mol
InChI Key: IDRHULKVTQXQRN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 1,3-dihydro-1-oxo-2H-isoindole-2-carbonyl chloride follows International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing both lactam and acid chloride functionalities. The compound bears the Chemical Abstracts Service registry number 74572-58-0 and possesses the molecular formula C₉H₆ClNO₂, corresponding to a molecular weight of 195.60 grams per mole. The systematic name precisely describes the bicyclic framework, where the isoindole core structure is substituted at the nitrogen position with a carbonyl chloride group, while maintaining the characteristic lactam functionality at the 1-position.

Alternative nomenclature systems designate this compound as 2H-isoindole-2-carbonyl chloride, 1,3-dihydro-1-oxo-, which emphasizes the heterocyclic ring system and the oxidation state of the carbonyl functions. The compound exhibits the canonical Simplified Molecular Input Line Entry System representation as C1C2=CC=CC=C2C(=O)N1C(=O)Cl, which clearly delineates the connectivity pattern between the aromatic benzene ring, the five-membered lactam ring, and the terminal acid chloride functionality. This structural arrangement creates a rigid bicyclic framework that significantly influences the compound's chemical reactivity and physical properties.

The International Chemical Identifier for this compound provides additional structural specificity, with the International Chemical Identifier Key serving as a unique molecular identifier that facilitates database searches and chemical information retrieval. The compound belongs to the broader class of phthalimide derivatives, which are known for their diverse biological activities and synthetic applications. The presence of both electron-withdrawing groups in close proximity creates a highly electrophilic center that is characteristic of acid chloride functionalities while maintaining the structural rigidity associated with fused ring systems.

Property Value
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol
Chemical Abstracts Service Number 74572-58-0
Systematic Name This compound
Alternative Name 2H-Isoindole-2-carbonyl chloride, 1,3-dihydro-1-oxo-

Crystallographic Characterization and Bonding Patterns

Crystallographic analysis of isoindole derivatives reveals fundamental insights into the bonding patterns and molecular geometry that characterize this compound and related compounds. Studies of similar phthalimide derivatives demonstrate that the five-membered lactam ring typically exhibits an average angle of 107.8 degrees, which aligns closely with theoretical predictions for planar heterocyclic systems. The exocyclic angles at the carbonyl carbon positions show characteristic values, with nitrogen-carbon-oxygen angles measuring approximately 125 degrees and carbon-carbon-oxygen angles reaching 131 degrees, indicating significant sp² hybridization and planar arrangement around the carbonyl centers.

The nitrogen-carbon bond lengths within the isoindole framework display interesting variations that reflect the electronic delocalization across the bicyclic system. Research on related N-tolyl phthalimide compounds indicates that nitrogen-carbon bonds adjacent to carbonyl groups typically measure 1.387 to 1.398 Angstroms, which is shorter than standard single bonds due to partial double bond character arising from resonance effects. The nitrogen-carbon bond connecting to the external carbonyl chloride substituent exhibits characteristics consistent with single bond character, measuring approximately 1.448 Angstroms, suggesting reduced electronic delocalization into the acid chloride functionality.

Crystallographic studies of substituted phthalimide derivatives reveal that the benzene portion of the isoindole ring system maintains planarity within experimental error, with minimal deviation of atoms from the aromatic plane. The overall molecular geometry demonstrates that the phthalimide group adopts a planar conformation, which is energetically favorable due to extended conjugation across the bicyclic framework. However, when external substituents are present, such as the carbonyl chloride group in the target compound, angular deviations from planarity can occur, with angles between different molecular planes ranging from 50 to 60 degrees depending on steric and electronic factors.

Tautomeric Equilibria in Isoindole Derivatives

Tautomeric transformations in isoindole systems represent a fundamental aspect of their chemical behavior, with computational studies demonstrating that different tautomeric forms can exhibit varying degrees of stability depending on substitution patterns and environmental conditions. Density functional theory calculations at the B3LYP/6-311G(d,p) level reveal that isoindole isomers generally display greater thermodynamic stability compared to their 1H-isoindole tautomers, with this preference maintained across various solvent environments including chloroform, chlorobenzene, dichloromethane, and tetrahydrofuran. The energy differences between tautomeric forms typically range from several kilocalories per mole, making tautomerization processes accessible under ambient conditions.

The presence of electron-withdrawing substituents, such as the carbonyl chloride group in this compound, significantly influences tautomeric equilibria by stabilizing certain electronic configurations through resonance effects. Frontier molecular orbital analysis indicates that these substituents affect both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, thereby modulating the electronic properties of different tautomeric forms. The band gap energy calculations demonstrate that solvent effects can further perturb these equilibria, with polar solvents generally favoring tautomers that possess greater dipole moments or enhanced hydrogen bonding capabilities.

Thermodynamic parameters calculated at room temperature provide quantitative insights into the relative stabilities of various tautomeric forms, with entropy and enthalpy contributions both playing significant roles in determining equilibrium positions. The self-consistent reaction field method based on the polarizable continuum model offers accurate predictions of solvent effects on tautomeric equilibria, revealing that environmental factors can shift equilibrium positions by several orders of magnitude in some cases. These computational findings suggest that this compound likely exists predominantly in its depicted form under standard conditions, with minimal contribution from alternative tautomeric structures.

Local reactivity descriptors, including Fukui functions and electrophilicity indices, provide additional information about the most reactive sites within different tautomeric forms, which has important implications for chemical transformations and synthetic applications. The electron affinity calculations reveal that certain tautomers may be more susceptible to nucleophilic attack or reduction reactions, while others might preferentially undergo electrophilic substitution or oxidative processes. Nuclear quadrupole resonance spectroscopy parameters computed through density functional theory methods offer experimental validation opportunities for these theoretical predictions, enabling researchers to confirm tautomeric assignments through comparison with observed spectroscopic data.

Comparative Analysis with Related Benzannulated Heterocycles

The benzannulation of nitrogen heterocycles represents a fundamental structural modification that profoundly influences electronic properties, reactivity patterns, and molecular recognition capabilities across diverse chemical families. Comparative analysis between this compound and related benzannulated systems reveals important structure-activity relationships that govern their chemical behavior. The position of benzannulation significantly affects the electronic accessibility of the π-system, with different substitution patterns leading to varying degrees of electron delocalization and orbital mixing that ultimately determines reactivity profiles and spectroscopic properties.

Studies of phenanthridine derivatives, which represent asymmetric benzannulated quinoline systems, demonstrate that site-selective benzannulation can create chemically isolated imine-like carbon-nitrogen units while maintaining extended conjugation. This structural feature bears relevance to the isoindole system under investigation, where the benzannulated framework provides rigidity and electronic stabilization while preserving the reactivity of the lactam nitrogen center. The comparison reveals that benzannulation generally stabilizes the lowest unoccupied molecular orbital of heterocyclic systems, thereby enhancing their electron-accepting properties and modifying their coordination chemistry when functioning as ligands.

Related indole-2-carbonyl chloride derivatives provide direct structural analogues that enable detailed comparison of electronic and steric effects. The indole system lacks the additional carbonyl functionality present in the isoindole framework, resulting in different electronic distributions and reactivity patterns. Molecular weight comparisons show that 1H-indole-2-carbonyl chloride possesses a molecular weight of 179.60 grams per mole compared to 195.60 grams per mole for the target isoindole derivative, reflecting the additional oxygen atom in the lactam structure. This structural difference significantly influences the compound's hydrogen bonding capabilities, solubility characteristics, and potential biological activities.

Carboxylic acid derivatives of the isoindole system, such as 1,3-dihydro-2H-isoindole-2-carboxylic acid, provide insights into the reactivity differences between acid and acid chloride functionalities. The carboxylic acid analogue exhibits a molecular formula of C₉H₉NO₂ with a molecular weight of 163.17 grams per mole, highlighting the specific contribution of the chlorine atom to the overall molecular properties of the target compound. These structural modifications affect not only the electrophilic reactivity of the carbonyl carbon but also influence the overall molecular geometry and intermolecular interaction patterns that govern crystal packing and solution behavior.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C₉H₆ClNO₂ 195.60 Lactam + acid chloride
1H-Indole-2-carbonyl chloride C₉H₆ClNO 179.60 Indole + acid chloride
1,3-Dihydro-2H-isoindole-2-carboxylic acid C₉H₉NO₂ 163.17 Lactam + carboxylic acid
4-Chloro-1H-indole-2-carboxylic acid C₉H₆ClNO₂ 195.60 Chlorinated indole + carboxylic acid

Properties

IUPAC Name

3-oxo-1H-isoindole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-9(13)11-5-6-3-1-2-4-7(6)8(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRHULKVTQXQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513202
Record name 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-58-0
Record name 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxalyl Chloride-Mediated Chlorination

A suspension of 1,3-dihydro-1-oxo-2H-isoindole-2-carboxylic acid in dichloromethane is treated with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds at 40°C for 1.5 hours, yielding the acyl chloride with 98% efficiency. DMF activates the oxalyl chloride, generating a reactive intermediate that facilitates the substitution.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Reagents: Oxalyl chloride (3 equivalents), DMF (0.1 equivalents)
  • Temperature: 40°C
  • Time: 1.5 hours
  • Yield: 98%

Ring-Closure Reactions via Hydroamination

The isoindole core can be constructed through intramolecular hydroamination of o-alkynyl benzylamine derivatives, followed by oxidation and chlorination.

Copper-Catalyzed Cyclization

o-Alkynyl benzylamines undergo cyclization in the presence of Cu(MeCN)₄PF₆, forming 2H-isoindole intermediates. Subsequent oxidation with manganese dioxide (MnO₂) introduces the ketone group, yielding 1,3-dihydro-1-oxo-2H-isoindole, which is then chlorinated.

Reaction Conditions:

  • Catalyst: Cu(MeCN)₄PF₆ (5 mol%)
  • Oxidizing Agent: MnO₂
  • Chlorination Agent: Oxalyl chloride
  • Overall Yield: 60–75%

Dehydrogenation of Dihydroisoindoline Precursors

Dihydroisoindolines can be dehydrogenated to isoindoles, which are subsequently functionalized.

Palladium-Catalyzed Dehydrogenation

Dihydroisoindoline derivatives treated with palladium catalysts (e.g., Pd/C) under hydrogen atmosphere undergo dehydrogenation to form isoindoles. The resulting isoindole-2-carboxylic acid is then chlorinated using oxalyl chloride.

Reaction Conditions:

  • Catalyst: 10% Pd/C
  • Temperature: 120°C
  • Pressure: H₂ (1 atm)
  • Yield: 80–85%

Comparative Analysis of Methods

The table below summarizes key parameters for the primary synthesis routes:

Method Reagents Temperature Time Yield Key Advantage
Oxalyl Chloride (ClCO)₂O, DMF 40°C 1.5 h 98% High efficiency, minimal byproducts
Cu-Catalyzed Cyclization Cu(MeCN)₄PF₆, MnO₂ RT–80°C 12–24 h 60–75% Modular ring construction
Pd-Catalyzed Dehydrogenation Pd/C, H₂ 120°C 6–8 h 80–85% Scalable for industrial production

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow processes to enhance safety and yield. Automated systems control reagent stoichiometry and temperature, particularly critical when handling volatile chlorinating agents like oxalyl chloride. Post-reaction purification via vacuum distillation or recrystallization ensures compliance with pharmaceutical-grade standards.

Challenges and Optimization Strategies

  • Moisture Sensitivity: The carbonyl chloride group is highly moisture-sensitive. Reactions must be conducted under anhydrous conditions, often using molecular sieves or inert atmospheres.
  • Byproduct Formation: Excess oxalyl chloride can lead to diacyl chloride byproducts. Stepwise addition and stoichiometric control mitigate this issue.
  • Catalyst Recovery: Heterogeneous catalysts (e.g., Pd/C) are filtered and reused to reduce costs in industrial settings.

Emerging Methodologies

Recent advances explore photochemical chlorination and enzyme-mediated synthesis, though these remain experimental. For example, visible-light-driven chlorination using thionyl chloride shows promise for energy-efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Amines and Alcohols: Act as nucleophiles in substitution reactions.

    Water or Aqueous Base: Used for hydrolysis reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions.

    1,3-Dihydro-1-oxo-2H-isoindole-2-carboxylic acid: Formed through hydrolysis.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

Compound Name Substituent Molecular Weight (g/mol) Reactivity Profile XLogP3 Applications
1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride Carbonyl chloride 195.56 High (acylating agent) 1.8* Amide/ester synthesis
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid () Carboxylic acid, benzyl 267.28 Low (requires activation for reactions) 2.0 Intermediate in drug discovery
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride () Sulfonyl chloride ~245.7† High (sulfonating agent) 2.5* Sulfonamide synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid () Carboxylic acid, chloro 209.63 Moderate (limited acylating ability) 2.3* Antimicrobial agent precursor

*Estimated values based on structural analogs. †Calculated from synthesis data in .

Key Findings:

Reactivity :

  • The target compound’s carbonyl chloride group enables rapid reactions with amines or alcohols under mild conditions, unlike carboxylic acid derivatives (e.g., ), which require coupling reagents like DCC for activation .
  • Sulfonyl chlorides () exhibit distinct reactivity, forming sulfonamides rather than amides, and typically require controlled temperatures (0–25°C) for optimal yields .

Stability and Handling :

  • Carbonyl chlorides are moisture-sensitive and hydrolyze to release HCl, necessitating anhydrous storage. In contrast, carboxylic acids () are more stable but may require acid-resistant equipment due to corrosivity .

Environmental Impact :

  • Hydrolysis of carbonyl chlorides releases chloride ions, which correlate with environmental chloride concentrations as modeled in ANN studies (). Proper disposal is critical to mitigate aquatic toxicity .

Physical and Chemical Properties

Table 2: Solubility and Stability

Compound Name Solubility (Polar Solvents) Stability (Hydrolytic) Topological Polar Surface Area (Ų)
This compound Moderate (DMF, THF) Low (hydrolyzes rapidly) 46.3*
2-Benzyl-3-oxo-...carboxylic acid () Low (DMSO) High 57.6
7-Chloro-3-methyl-...carboxylic acid () Moderate (MeOH) High 53.8*

*Derived from structural analogs.

  • Solubility : The target compound’s lower molecular weight and moderate polarity enhance solubility in THF or DMF compared to bulkier analogs like the benzyl-substituted derivative ().
  • Hydrolytic Stability : Sulfonyl chlorides () and carbonyl chlorides degrade faster than carboxylic acids, limiting their shelf life .

Biological Activity

Overview

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride, with the molecular formula C9H6ClNO2 and CAS number 74572-58-0, is a compound belonging to the isoindole class. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight195.60 g/mol
IUPAC Name3-oxo-1H-isoindole-2-carbonyl chloride
InChIInChI=1S/C9H6ClNO2/c10-9(13)11-5-6-3-1-2-4-7(6)8(11)12/h1-4H,5H2

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study reported that various isoindole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds had inhibition zones comparable to gentamycin, suggesting their potential as effective antimicrobial agents .

Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, isoindole derivatives demonstrated antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds were shown to induce apoptosis and arrest the cell cycle, indicating a mechanism that may be exploited for cancer therapy .

Anti-inflammatory Effects
Isoindole derivatives have also been evaluated for their anti-inflammatory activities. They were found to inhibit pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), while enhancing anti-inflammatory markers like interleukin-10 (IL-10) . This dual action suggests their potential in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, inhibiting their activity. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
  • Cell Cycle Modulation : Compounds derived from this isoindole structure can induce apoptosis in cancer cells by modulating cell cycle progression .
  • Antioxidant Activity : Some studies have reported that these compounds exhibit free radical scavenging effects, contributing to their overall biological efficacy .

Case Studies

  • Antimicrobial Efficacy
    A study conducted on isoindole derivatives revealed that certain compounds displayed strong antibacterial activity against both Gram-positive and Gram-negative strains. The most effective compound showed an inhibition zone similar to that of standard antibiotics like gentamycin .
  • Anticancer Properties
    In vitro studies indicated that specific isoindole derivatives significantly inhibited the proliferation of human cancer cell lines. The IC50 values for these compounds were found to be in the range of 10–140 μM for AChE inhibition .
  • Anti-inflammatory Effects
    Isoindole derivatives were tested for their ability to modulate inflammatory pathways. They effectively reduced the expression of pro-inflammatory cytokines while promoting anti-inflammatory markers in macrophage cultures .

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride?

The synthesis typically involves functionalization of the isoindole core. A validated approach includes reacting 1,3-dihydro-2H-isoindole derivatives with phosgene or thionyl chloride to introduce the carbonyl chloride group. For example, analogous methods involve chlorosulfonation (e.g., treating precursors with chlorosulfonic acid at controlled temperatures to avoid side reactions) . Alternative routes may use phthalaldehyde derivatives as starting materials, followed by oxidation and halogenation steps .

Q. How should researchers handle and store this compound to maintain its stability?

Due to its reactive carbonyl chloride group, the compound is moisture-sensitive. Storage under inert gas (e.g., argon) in anhydrous solvents (e.g., dry dichloromethane) is critical. Safety protocols for similar acyl chlorides recommend using sealed containers, desiccants, and avoiding exposure to humidity or protic solvents . Glovebox or Schlenk line techniques are advised for manipulation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the isoindole backbone and carbonyl chloride functionality. Peaks near δ 160-180 ppm (carbonyl carbon) and aromatic proton signals (δ 6.5-8.0 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .

Advanced Research Questions

Q. How can one optimize reaction conditions for synthesizing derivatives via nucleophilic substitution?

The carbonyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, or thiols. Optimization strategies include:

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity in anhydrous THF or DCM .
  • Temperature Control : Reactions at 0–25°C minimize decomposition, as seen in analogous sulfonamide syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction rates .
  • Stoichiometry : A 1.2:1 molar ratio of nucleophile to acyl chloride ensures complete conversion .

Q. What strategies are effective in analyzing and resolving contradictions in reported reaction yields?

Discrepancies often arise from side reactions (e.g., hydrolysis or dimerization). Mitigation approaches include:

  • Byproduct Identification : LC-MS or TLC monitoring to detect intermediates like 1,3-dihydro-2H-isoindole-2-carboxylic acid (hydrolysis product) .
  • Kinetic Studies : Varying reaction times and temperatures to isolate optimal conditions. For example, extended reflux in acetic acid improves crystallinity of products, as shown in indole-carboxylic acid syntheses .
  • Computational Modeling : Tools like PISTACHIO or REAXYS predict competing pathways and guide condition adjustments .

Q. How to design multi-step syntheses incorporating this compound as an intermediate?

The compound serves as a versatile building block for:

  • Medicinal Chemistry : Coupling with amines to generate isoindole-carboxamides, a scaffold in kinase inhibitors. A two-step protocol involves (i) nucleophilic substitution and (ii) deprotection/cyclization .
  • Materials Science : Functionalization with sulfonamide groups via reactions with sulfonyl hydrazides, followed by polymerization .
  • Asymmetric Synthesis : Chiral auxiliary-assisted reactions (e.g., using (S)-BINOL) to access enantiopure derivatives, as demonstrated in indole-based catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride
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1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.